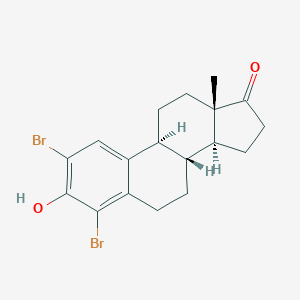

2,4-Dibromo Estrone

概要

説明

2,4-Dibromo Estrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the estrone molecule. It is primarily used in scientific research due to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo Estrone typically involves the bromination of estrone. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

化学反応の分析

Metabolic Oxidation to 2,4-Dibromo Estrone Derivatives

2,4-Dibromo-17β-estradiol (2,4-DBE2), the precursor to 2,4-DBE, undergoes rapid oxidation in vivo. In rat studies, intravenous administration led to:

-

Oxidation at C-17 : Conversion of the 17β-hydroxyl group to a ketone, forming 2,4-DBE1.

-

Glucuronidation : The primary metabolic pathway involves conjugation of 2,4-DBE with glucuronic acid, forming 2,4-DBE-glucuronide, which accounts for ~70% of biliary excretion1.

Hydroxylation Reactions

2,4-DBE undergoes regioselective hydroxylation, influenced by bromine’s steric and electronic effects:

-

16α-Hydroxylation :

-

Minor Pathways :

-

Trace amounts of 2,4-DB-estriol (2,4-DB-16α,17β-diol) are formed via further hydroxylation1.

-

Table 1: Major Metabolites of this compound in Rats

| Metabolite | Structure Modification | Excretion Pathway | Proportion |

|---|---|---|---|

| 2,4-DBE-glucuronide | Glucuronic acid conjugate | Biliary | ~70% |

| 2,4-DB-16α-hydroxyestrone | 16α-hydroxylation | Biliary | ~30% |

| 2,4-DB-estriol | 16α,17β-diol | Biliary | <1% |

Impact of Bromine Substitutions on Reactivity

-

Debromination Resistance : No oxidative or reductive debromination occurs during metabolism, confirming bromine’s stability in vivo1.

-

Sex-Specific Metabolism Attenuation :

-

In non-brominated estrone, male rats exhibit 15α-hydroxylation, while females favor 2-hydroxylation. Bromine substitutions abolish this sexual differentiation, enforcing 16α-hydroxylation universally1.

-

-

Steric Hindrance : Bromines at C-2 and C-4 block access to hepatic enzymes responsible for vicinal hydroxylation (e.g., C-15)1.

Conjugation and Excretion

-

Glucuronidation : Mediated by UDP-glucuronosyltransferases (UGTs), this reaction enhances hydrophilicity for biliary elimination1.

-

No Sulfation Observed : Unlike non-brominated estrogens, 2,4-DBE lacks detectable sulfated metabolites, likely due to steric interference with sulfotransferases1.

Comparative Reactivity with Non-Brominated Estrone

| Reaction | Non-Brominated Estrone | This compound |

|---|---|---|

| Primary Hydroxylation | C-2 (females), C-15 (males) | C-16 (both sexes) |

| Debromination | N/A | Not observed |

| Glucuronidation | Moderate | Dominant pathway (~70%) |

| Sulfation | Significant | Absent |

Key Research Findings

-

Metabolic Stability : Bromine substituents confer metabolic stability by resisting debromination and redirecting hydroxylation1.

-

Toxicological Implications : The persistence of brominated metabolites in bile suggests potential bioaccumulation risks1.

-

Enzymatic Interactions : Bromines alter substrate specificity for cytochrome P450 and UGT enzymes, highlighting steric effects on enzyme binding1.

Footnotes

科学的研究の応用

Biochemical Analysis

- Estrogenic Activity : 2,4-Dibromo Estrone exhibits estrogenic properties that can influence cellular processes. It interacts with estrogen receptors, potentially affecting the metabolism of estrogens and the risk of hormone-dependent tumors such as endometrial cancer.

- Metabolic Pathways : This compound is involved in the metabolism of estrogens through various pathways, including oxidation and reduction reactions. For instance, it can be converted into 2,4-dibromo-16-ketoestrone through oxidation.

| Metabolic Pathway | Major Products Formed |

|---|---|

| Oxidation | 2,4-dibromo-16-ketoestrone |

| Reduction | Estrone derivatives without bromine atoms |

| Substitution | 2,4-substituted-16a-hydroxyestrone derivatives |

Pharmacological Research

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects related to hormone replacement therapy (HRT) and treatment of estrogen-related diseases such as breast cancer . Its role as an estrogen receptor modulator makes it a candidate for developing new treatments for conditions associated with estrogen deficiency.

- Case Studies : A study investigating the effects of halogenated estradiol surrogates highlighted that compounds like 2-bromo-17β-estradiol could serve as suitable substitutes in tracer studies aimed at understanding estrogenic activity in various biological systems . This suggests that this compound could similarly be utilized in therapeutic contexts.

Environmental Science

- Endocrine Disruption Screening : The compound has been included in high-throughput screening assays to evaluate chemicals that influence hormone synthesis. In vitro studies using human adrenocortical carcinoma cells have shown that certain brominated compounds can increase estradiol levels, indicating potential endocrine-disrupting effects .

Case Study 1: Hormonal Activity Assessment

A comprehensive assessment using the U.S. EPA's ToxCast program evaluated various chemicals for their ability to increase estradiol synthesis. This compound was among those prioritized for further investigation due to its significant impact on hormone levels in vitro. The study compiled data from multiple sources to establish a correlation between increased estradiol levels and potential carcinogenicity .

Case Study 2: Antiproliferative Effects

Research on Δ9,11-Estrone derivatives demonstrated that modifications at specific positions could yield compounds with selective cytotoxicity against cancer cells. The introduction of bromine at positions 2 and 4 was noted to enhance antiproliferative activity against certain cancer cell lines . This finding suggests that similar modifications in this compound could be explored for developing novel anticancer agents.

作用機序

The mechanism of action of 2,4-Dibromo Estrone involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, the compound can modulate gene expression and cellular functions. The presence of bromine atoms may influence its binding affinity and activity compared to estrone .

類似化合物との比較

Estrone: The parent compound, a naturally occurring estrogen.

Estradiol: Another major estrogen with higher potency.

Estriol: A weaker estrogen primarily produced during pregnancy.

Comparison: 2,4-Dibromo Estrone is unique due to the presence of bromine atoms, which can alter its chemical and biological properties. This modification can affect its reactivity, binding affinity to receptors, and overall biological activity, making it a valuable compound for research purposes.

生物活性

2,4-Dibromo Estrone is a halogenated derivative of estrone, a natural estrogen hormone. Its biological activity has garnered attention due to its potential implications in cancer research, particularly concerning breast cancer. This article explores the compound's biological activity, focusing on its estrogenic effects, antiproliferative properties, and mechanisms of action based on diverse research studies.

Chemical Structure and Properties

This compound is characterized by bromine substitutions at the 2 and 4 positions of the estrone molecule. This modification influences its interaction with estrogen receptors and other biological targets.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity. In vitro studies using T47-D breast cancer cells demonstrated that this compound can stimulate cell proliferation at low concentrations (0.1 μM), suggesting its role as a selective estrogen receptor modulator (SERM) . Molecular docking studies further revealed significant interactions with estrogen receptors (ERα), indicating that the compound may act similarly to natural estrogens in certain contexts .

Antiproliferative Effects

The antiproliferative effects of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells. In one study, derivatives of estrone with halogen substitutions were evaluated for their ability to inhibit cell proliferation. The results indicated that this compound significantly reduced cell viability in MCF-7 and other estrogen-sensitive cancer cell lines .

Table 1: Antiproliferative Activity of this compound

| Cell Line | Concentration (μM) | % Inhibition |

|---|---|---|

| MCF-7 | 10 | 96% |

| HeLa | 10 | 83% |

| A2780 | 10 | 78% |

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Estrogen Receptor Modulation : The compound binds to estrogen receptors, influencing gene expression related to cell growth and proliferation.

- Inhibition of Key Enzymes : It acts as an inhibitor of enzymes involved in estrogen biosynthesis, such as aromatase and steroid sulfatase. Studies have shown that halogenated estrones can inhibit these enzymes in a competitive manner, which may reduce local estrogen production in tumors .

- Induction of Apoptosis : Research has indicated that treatment with this compound can lead to apoptosis in cancer cells by promoting cell cycle arrest at specific phases (G1 and G2/M) .

Case Studies

Several case studies have highlighted the clinical relevance of halogenated estrones like this compound in managing conditions related to estrogen activity:

- A study involving patients with breast cancer undergoing aromatase inhibitor therapy demonstrated that monitoring estrone levels could provide insights into ovarian function recovery during treatment . This suggests that compounds like this compound could play a role in understanding hormonal dynamics in postmenopausal women.

特性

IUPAC Name |

(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3/t9-,10+,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWYVIICKQEYPO-HIONPOMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。